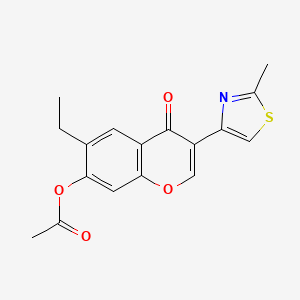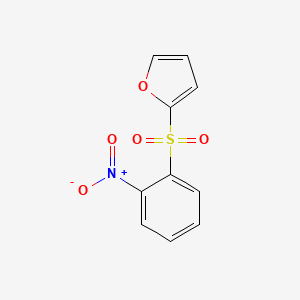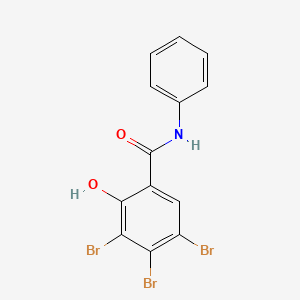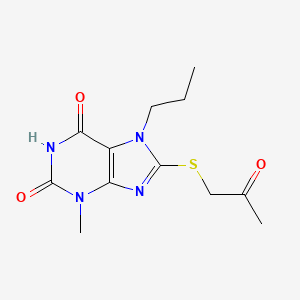
benzyl (E)-N'-allylcarbamimidothioate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (E)-N’-allylcarbamimidothioate hydrochloride is a chemical compound that belongs to the class of carbamimidothioates It is characterized by the presence of a benzyl group, an allyl group, and a carbamimidothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (E)-N’-allylcarbamimidothioate hydrochloride typically involves the reaction of benzyl isothiocyanate with allylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of benzyl (E)-N’-allylcarbamimidothioate hydrochloride can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (E)-N’-allylcarbamimidothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted carbamimidothioates.
Applications De Recherche Scientifique
Chemistry
Benzyl (E)-N’-allylcarbamimidothioate hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for the preparation of more complex molecules.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites of enzymes and receptors.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It is being explored for its antimicrobial and anticancer properties.
Industry
In the industrial sector, benzyl (E)-N’-allylcarbamimidothioate hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzyl (E)-N’-allylcarbamimidothioate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved include the modulation of signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl isothiocyanate: A precursor used in the synthesis of benzyl (E)-N’-allylcarbamimidothioate hydrochloride.
Allylamine: Another precursor used in the synthesis.
Carbamimidothioates: A class of compounds with similar structural features.
Uniqueness
Benzyl (E)-N’-allylcarbamimidothioate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
87580-96-9 |
|---|---|
Formule moléculaire |
C11H15ClN2S |
Poids moléculaire |
242.77 g/mol |
Nom IUPAC |
benzyl N'-prop-2-enylcarbamimidothioate;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-2-8-13-11(12)14-9-10-6-4-3-5-7-10;/h2-7H,1,8-9H2,(H2,12,13);1H |
Clé InChI |
LVTYMTMPAFMBOV-UHFFFAOYSA-N |
SMILES canonique |
C=CCN=C(N)SCC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995189.png)


![N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide](/img/structure/B11995209.png)

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11995222.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995224.png)



![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995252.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate](/img/structure/B11995276.png)

